4-Bromo-5-isopropyl-2-methylbenzenol

Description

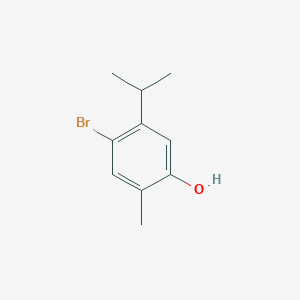

4-Bromo-5-isopropyl-2-methylbenzenol (CAS: 121665-99-4) is a brominated phenolic compound with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol . It features a benzene ring substituted with bromine (Br) at the 4-position, an isopropyl group at the 5-position, and a methyl group at the 2-position. This compound is used in organic synthesis and pharmaceutical intermediates due to its reactivity, particularly in electrophilic substitution and coupling reactions .

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZJYFWYHBUUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377340 | |

| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121665-99-4 | |

| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using Elemental Bromine in Acetic Acid

A high-yielding synthesis involves dissolving thymol in glacial acetic acid at 0°C, followed by the slow addition of bromine (Br₂). The reaction proceeds under mild conditions, with stirring at room temperature for 6 hours. Work-up includes quenching in ice water, extraction with dichloromethane, and purification via medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient. This method achieves an 82% isolated yield of this compound.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Thymol:Bromine Ratio | 1:1.1 molar ratio |

| Solvent | Acetic acid |

| Temperature | 0°C → Room temperature |

| Reaction Time | 6 hours |

| Purification Method | MPLC (Hexane:Ethyl Acetate) |

Catalytic Bromination with Potassium Bromide and Hydrogen Peroxide

An alternative approach employs potassium bromide (KBr) as the bromine source, activated by hydrogen peroxide (H₂O₂) in the presence of ammonium vanadate (NH₄VO₃) and perchloric acid (HClO₄). This method avoids handling hazardous elemental bromine and operates under acidic conditions (pH ≈ 1). The reaction mixture is stirred vigorously for 24 hours at room temperature, followed by extraction with diethyl ether and drying over anhydrous sodium sulfate. This protocol yields 62% of the target compound.

Advantages Over Elemental Bromine

-

Reduced toxicity and handling risks.

-

Improved control over bromine release.

-

Compatibility with large-scale production.

Reaction Optimization and Mechanistic Insights

Regioselectivity in Bromination

The para selectivity observed in thymol bromination is attributed to steric and electronic factors. The hydroxyl group activates the aromatic ring via electron donation, directing electrophiles to the ortho and para positions. However, steric hindrance from the isopropyl group at the ortho position disfavors bromination at C-6, leaving C-4 as the predominant site for substitution. Computational studies confirm that the transition state for para substitution is energetically more favorable than ortho pathways.

Substituent Effects on Regioselectivity

| Substituent | Position Relative to -OH | Reactivity Influence |

|---|---|---|

| Isopropyl (-CH(CH₃)₂) | Ortho (C-2) | Steric hindrance |

| Methyl (-CH₃) | Meta (C-5) | Minimal electronic effect |

Solvent and Catalyst Impact

The choice of solvent and catalyst significantly affects reaction efficiency:

-

Acetic Acid : Enhances electrophilicity of bromine via polarization but may protonate the phenolic oxygen, reducing ring activation.

-

Vanadium Catalysts : NH₄VO₃ facilitates the generation of bromonium ions (Br⁺) from KBr and H₂O₂, accelerating the electrophilic substitution.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable scalable production of this compound. Key benefits include:

Waste Management Strategies

Bromination reactions generate hydrogen bromide (HBr) as a byproduct. Industrial setups often integrate HBr neutralization systems using aqueous sodium hydroxide (NaOH) or recycling loops for bromine recovery.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

4-Bromo-5-isopropyl-2-methylbenzenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-5-isopropyl-2-methylbenzenol is used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways. In medicinal chemistry, it is used to develop new pharmaceutical compounds and to study the interactions of brominated phenols with biological systems . Additionally, it is used in the development of new materials and in the study of environmental pollutants.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-2-methylbenzenol is not well-documented, as it is primarily used as a research chemical. its effects are likely related to its ability to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding. The bromine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological targets. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Halogenated Phenols

4-Isopropyl-2-methylphenol (CAS: 1740-97-2)

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Key Differences : Lacks bromine; hydrogen occupies the 4-position.

- Properties :

- Density: 0.974 g/cm³

- Boiling Point: 223.2°C

- Reactivity: Less reactive in nucleophilic substitution due to the absence of bromine.

4-Bromo-2-chloro-5-isopropylphenol (CAS: 2901099-98-5)

- Molecular Formula : C₉H₁₀BrClO

- Molecular Weight : 249.53 g/mol

- Key Differences : Chlorine replaces the methyl group at the 2-position.

- The absence of a methyl group reduces steric hindrance, favoring reactions at the 2-position .

Functional Group Analogs: Sulfonamide Derivatives

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 717892-29-0)

- Molecular Formula: C₉H₁₂BrNO₃S

- Molecular Weight : 294.17 g/mol

- Key Differences: Sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) groups replace phenol (-OH).

- Applications: Used in medicinal chemistry for protease inhibition, unlike phenolic analogs .

3-Bromo-N-isopropylbenzenesulfonamide (CAS: 871269-08-8)

- Molecular Formula: C₉H₁₂BrNO₂S

- Molecular Weight : 278.17 g/mol

- Key Differences : Sulfonamide group at the 3-position and isopropyl substituent.

- Reactivity: Sulfonamides exhibit distinct reactivity (e.g., hydrogen bonding with enzymes) compared to phenolic hydroxyl groups .

Data Table: Comparative Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-Bromo-5-isopropyl-2-methylbenzenol | 121665-99-4 | C₁₀H₁₃BrO | 229.12 | Br, isopropyl, methyl | N/A | N/A |

| 4-Isopropyl-2-methylphenol | 1740-97-2 | C₁₀H₁₄O | 150.22 | H, isopropyl, methyl | 0.974 | 223.2 |

| 4-Bromo-2-chloro-5-isopropylphenol | 2901099-98-5 | C₉H₁₀BrClO | 249.53 | Br, isopropyl, Cl | N/A | N/A |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | 717892-29-0 | C₉H₁₂BrNO₃S | 294.17 | Br, ethyl, methoxy, sulfonamide | N/A | N/A |

Key Research Findings

Reactivity: The bromine in this compound facilitates Suzuki-Miyaura cross-coupling reactions, unlike non-brominated analogs .

Biological Activity: Brominated phenols exhibit stronger antimicrobial properties than chlorinated or non-halogenated derivatives due to bromine’s lipophilicity .

Synthetic Utility: Sulfonamide analogs (e.g., CAS 717892-29-0) are preferred in drug design, while phenolic analogs are used in agrochemicals .

Biological Activity

Chemical Structure and Properties

The structural formula for 4-Bromo-5-isopropyl-2-methylbenzenol is represented as follows:

This compound features:

- A bromine substituent, which can enhance reactivity.

- An isopropyl group that contributes to its hydrophobic characteristics.

- A phenolic hydroxyl group which is crucial for biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological molecules through:

- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with biological targets.

- Halogen bonding : The bromine atom may participate in halogen bonding, influencing binding affinities.

- Hydrophobic interactions : The isopropyl group enhances lipophilicity, potentially increasing bioavailability.

Biological Activities

While direct studies on the biological activities of this compound are sparse, its structural analogs have been shown to exhibit various pharmacological properties:

- Antimicrobial Activity : Compounds with similar aromatic structures often demonstrate antimicrobial properties. For instance, brominated phenols are known for their effectiveness against bacteria and fungi.

- Anti-inflammatory Effects : Many phenolic compounds possess anti-inflammatory properties, suggesting potential therapeutic applications for this compound in inflammatory disorders.

- Antioxidant Properties : Phenolic compounds are frequently studied for their antioxidant capabilities, which could be relevant for preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other brominated phenols:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylphenol | C₇H₇BrO | Antimicrobial |

| 4-Bromo-3-isopropylphenol | C₉H₁₁BrO | Anti-inflammatory |

| This compound | C₁₀H₁₃BrO | Potentially antimicrobial |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-Bromo-5-isopropyl-2-methylbenzenol?

- Methodological Answer : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments provides precise molecular weight and fragmentation patterns, as demonstrated for structurally similar brominated phenols . Additionally, - and -NMR spectroscopy in deuterated solvents (e.g., CDCl) with tetramethylsilane as an internal standard is critical for confirming substituent positions and stereochemistry .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Utilize isopropyl ethers as phenol-protecting groups to direct regioselective bromination. For example, reactions under argon atmosphere with anhydrous aluminum chloride as a catalyst in chloroform, followed by deprotection using 2 N HCl, yield the target compound with >95% purity. Medium-pressure liquid chromatography (MPLC) on silica gel is recommended for purification .

Q. How can researchers validate spectral data for this compound against established standards?

- Methodological Answer : Cross-reference experimental NMR and mass spectra with the NIST Chemistry WebBook database, which provides validated spectral data for structurally analogous brominated phenols. Ensure instrument calibration matches NIST protocols to minimize discrepancies .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in different solvents?

- Methodological Answer : Hybrid modeling approaches, such as combining receptor-response models with density functional theory (DFT), can predict solvatochromic effects and reaction pathways. For instance, parameterize models using experimental datasets (e.g., agonist profiles from heterologous receptor studies) and validate against wet-lab results to resolve divergence in reactivity predictions .

Q. What methodologies resolve contradictions in crystallographic data for brominated phenolic compounds?

- Methodological Answer : Employ SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. Use the OLEX2 interface to integrate SHELXS (structure solution) and SHELXL (refinement), ensuring anisotropic displacement parameters and hydrogen bonding networks are accurately modeled. Critical analysis of residual electron density maps helps identify systematic errors .

Q. How does the substitution pattern influence adsorption of this compound on indoor surfaces?

- Methodological Answer : Conduct microspectroscopic imaging (e.g., AFM-IR) to study adsorption kinetics on silica or cellulose surfaces. Compare bromine- and isopropyl-substituted analogs to isolate steric vs. electronic effects. Controlled humidity chambers can simulate real-world conditions, with data analyzed via Langmuir isotherm models .

Q. What strategies optimize reaction conditions for large-scale synthesis without commercial catalysts?

- Methodological Answer : Replace traditional Lewis acids with Brønsted acidic ionic liquids (e.g., [HMIm]BF) to enhance reaction efficiency and reduce waste. Monitor reaction progress via TLC (silica F plates) and optimize temperature gradients using Design of Experiments (DoE) frameworks to balance yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.